Product packaging for 3-(3-BOC-Aminophenyl)phenol(Cat. No.:CAS No. 1261916-59-9)

3-(3-BOC-Aminophenyl)phenol

Cat. No.: B6370705
CAS No.: 1261916-59-9
M. Wt: 285.34 g/mol
InChI Key: RIVUCGCQOUQKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Biphenyl (B1667301) Derivatives in Chemical Research and Synthesis

Biphenyl derivatives are organic compounds that hold a position of considerable importance in chemical research and synthesis. Their structural framework is present in numerous natural products, commercially available drugs, and advanced materials. ajgreenchem.comrsc.org The versatility of the biphenyl moiety allows it to serve as a crucial intermediate or building block for producing a wide array of pharmaceuticals, agricultural chemicals, and functional materials like fluorescent layers in organic light-emitting diodes (OLEDs) and liquid crystals. ajgreenchem.comrsc.org

In medicinal chemistry, the biphenyl structure is a privileged scaffold, forming the core of many compounds with diverse pharmacological activities. ajgreenchem.comresearchgate.net These derivatives have been developed into drugs with applications including anti-inflammatory, antihypertensive, antimicrobial, and antitumor agents. ajgreenchem.comrsc.orgresearchgate.net The biphenyl framework can influence a drug molecule's ability to bind to target proteins, its solubility, and its metabolic stability. biosynce.com

The chemical reactivity of biphenyl is similar to that of benzene (B151609), allowing it to undergo electrophilic substitution reactions. rsc.org However, to be used effectively in synthesis, the basic biphenyl structure often requires functionalization—the introduction of active chemical groups. researchgate.netresearchgate.net This functionalization enables its participation in a variety of powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, which have become standard methods for constructing complex molecules. ajgreenchem.com

Role of Protected Aminophenol Moieties in Organic Transformations

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This process is known as protection. The tert-butyloxycarbonyl (BOC) group is a widely used protecting group for amines. smolecule.comwikipedia.org

The BOC group is valued for its stability under a wide range of reaction conditions, particularly those involving nucleophiles and bases. organic-chemistry.org This stability allows chemists to perform transformations on other parts of the molecule without affecting the protected amine. researchgate.net For molecules that contain both an amine and another reactive group, such as the hydroxyl group in aminophenols, chemoselective protection is critical. researchgate.netacs.org The N-BOC protection of an aminophenol allows reactions to be carried out selectively at the hydroxyl group. acs.org

The BOC group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org A key advantage of the BOC group is that it is acid-labile, meaning it can be removed under mild acidic conditions, for example, using trifluoroacetic acid or hydrochloric acid. wikipedia.orgnih.gov This straightforward deprotection regenerates the free amine, making it available for subsequent reactions. smolecule.com This protection-deprotection strategy is fundamental in the synthesis of complex molecules, including peptides and pharmaceuticals. nih.gov

Overview of the Chemical Compound 3-(3-BOC-Aminophenyl)phenol as a Key Intermediate

This compound, also known by its IUPAC name tert-butyl (3'-hydroxy-[1,1'-biphenyl]-3-yl)carbamate, is a specialized chemical intermediate. Its structure combines the biphenyl scaffold with two important functional groups positioned on separate rings: a hydroxyl (-OH) group and a BOC-protected amine (-NHBOC). This arrangement makes it a valuable precursor in the synthesis of more complex molecules.

The presence of both a nucleophilic hydroxyl group and a protected amine allows for sequential, site-selective reactions. The hydroxyl group can be used in reactions like etherification or esterification, while the BOC-protected amine remains inert. Following these transformations, the BOC group can be removed to reveal the free amine, which can then undergo further reactions such as amidation or N-arylation.

While specific synthesis pathways detailing the use of this compound are proprietary or documented in specialized literature, the utility of closely related analogues is well-established. For instance, (R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate, a compound that also features a BOC-protected amine and a hydroxyl group on a biphenyl-containing structure, is a documented intermediate in the synthesis of Sacubitril, a modern cardiovascular drug. google.compharmaffiliates.com This highlights the role of such bifunctional biphenyl compounds as key building blocks in the construction of high-value pharmaceutical agents.

Contextualizing Regioisomers and Analogues within Academic Inquiry

In chemical and pharmaceutical research, the precise spatial arrangement of functional groups on a molecular scaffold is critical. Isomers are molecules that have the same molecular formula but different arrangements of atoms. Regioisomers are a type of isomer that differ in the position of substituents on a core structure, such as an aromatic ring (e.g., ortho, meta, para). nih.gov

The study of different regioisomers is a central theme in medicinal chemistry because the position of a functional group can dramatically alter a molecule's shape, electronic properties, and ability to interact with biological targets like enzymes or receptors. rsc.org For example, research has shown that a historical preference for synthesizing para-substituted phenyl rings in drug candidates may have overlooked the potential of meta and ortho isomers. nih.gov The synthesis and biological testing of different regioisomers are essential for developing a comprehensive understanding of a compound's structure-activity relationship (SAR). rsc.orgscielo.org.co

Analogues of this compound, such as its regioisomers (e.g., with the hydroxyl group at the 2- or 4-position) or compounds with different protecting groups, are synthesized to explore how these structural modifications impact reaction outcomes and the properties of the final products. By comparing the chemical behavior and biological activity of a series of related isomers and analogues, researchers can fine-tune molecular designs to achieve desired characteristics, leading to the discovery of more potent and selective agents. rsc.org

Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO3 B6370705 3-(3-BOC-Aminophenyl)phenol CAS No. 1261916-59-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[3-(3-hydroxyphenyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-14-8-4-6-12(10-14)13-7-5-9-15(19)11-13/h4-11,19H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVUCGCQOUQKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 3 Boc Aminophenyl Phenol and Analogous Structures

Strategies for the Construction of the Biphenyl (B1667301) Core

The formation of the carbon-carbon bond linking the two phenyl rings is the cornerstone of synthesizing 3-(3-BOC-Aminophenyl)phenol. Transition-metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose. acs.org

Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of biaryl compounds. researchgate.net These reactions involve the coupling of an aryl halide or pseudohalide with an organometallic aryl species, offering high yields and broad functional group tolerance. acs.orgrsc.org

The Suzuki-Miyaura coupling is one of the most prominent methods for constructing biaryl compounds due to its mild reaction conditions, the commercial availability of a wide range of boronic acids, and the low toxicity of its boron-containing byproducts. tcichemicals.comdomainex.co.uk The reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide in the presence of a base. tcichemicals.commdpi.com

For the synthesis of the 3-(3-Aminophenyl)phenol (B581977) backbone, two primary Suzuki-Miyaura approaches can be envisioned:

Coupling of a suitably protected 3-aminophenyl boronic acid derivative with a 3-halophenol.

Coupling of a 3-hydroxyphenyl boronic acid with a protected 3-haloaniline.

The latter approach, using a Boc-protected haloaniline, is often preferred as it introduces the required protecting group at an early stage. For instance, the coupling of tert-butyl (3-bromophenyl)carbamate with (3-hydroxyphenyl)boronic acid would directly yield the protected biphenyl core.

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system.

Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling Reactions

Component Examples Purpose
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ The active Pd(0) species that drives the catalytic cycle.
Ligand SPhos, XPhos, RuPhos, PPh₃ Stabilizes the Pd catalyst, facilitates oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH Activates the boronic acid and facilitates the transmetalation step.

| Solvent | Toluene/H₂O, Dioxane, THF, DMF | Solubilizes reactants and influences reaction rate and yield. |

Optimal conditions for coupling aryl chlorides, which are often less reactive than bromides or iodides, might involve the use of specialized phosphine (B1218219) ligands like SPhos or XPhos to achieve good to excellent yields. organic-chemistry.org The reaction is compatible with a wide array of functional groups, including esters, ketones, and nitriles, which makes it a versatile tool in multi-step synthesis. organic-chemistry.orgnih.gov

While the Suzuki-Miyaura coupling is highly popular, several other transition metal-catalyzed reactions provide powerful alternatives for biphenyl synthesis, each utilizing different organometallic reagents. researchgate.net These methods can be advantageous when the required boronic acid is unstable or difficult to prepare.

Stille Coupling: This reaction pairs an organotin compound (arylstannane) with an aryl halide. It is known for its tolerance of a wide variety of functional groups but is often avoided due to the high toxicity of organotin reagents.

Negishi Coupling: Involves the reaction of an organozinc reagent with an aryl halide. Organozinc compounds are generally more reactive than organoboranes, which can be beneficial for less reactive aryl chlorides.

Hiyama Coupling: This method uses an organosilicon compound (arylsilane) activated by a fluoride (B91410) source, such as TBAF. It is considered a greener alternative as silicon byproducts are non-toxic. mdpi.com The reaction can be performed with various aryl halides and mesylates. mdpi.com

Kumada Coupling: One of the earliest cross-coupling methods, it employs a Grignard reagent (organomagnesium) and couples it with an aryl halide. Its application can be limited by the high reactivity of Grignard reagents, which are incompatible with acidic functional groups like phenols unless they are protected.

Table 2: Comparison of Major Cross-Coupling Reactions for Biaryl Synthesis

Reaction Name Organometallic Reagent Key Advantages Key Disadvantages
Suzuki-Miyaura Organoboron (R-B(OH)₂) Low toxicity, high stability, broad substrate scope. tcichemicals.com Boronic acids can be difficult to purify.
Stille Organotin (R-SnR'₃) High functional group tolerance. High toxicity of tin reagents. researchgate.net
Negishi Organozinc (R-ZnX) High reactivity, useful for less reactive halides. Moisture sensitive, functional group incompatibility. researchgate.net
Hiyama Organosilicon (R-SiR'₃) Low toxicity, environmentally benign. mdpi.com Requires a fluoride activator.

| Kumada | Organomagnesium (R-MgX) | High reactivity, readily available reagents. | Incompatible with acidic functional groups. researchgate.net |

Before the advent of modern cross-coupling chemistry, classical methods were used to synthesize biphenyls. Although often requiring harsh conditions and sometimes providing lower yields, they remain relevant in certain contexts.

Ullmann Reaction: This involves the copper-promoted coupling of two aryl halide molecules, typically at high temperatures. While traditionally a homocoupling reaction, variations for cross-coupling exist.

Gomberg-Bachmann Reaction: This method generates a biaryl through the reaction of a diazonium salt with another aromatic compound. It proceeds via a radical mechanism and can sometimes lead to a mixture of products and issues with regioselectivity.

Photochemical Methods: More recent developments include catalyst-free photochemical approaches. For instance, aryl diazonium salts can be used to generate aryl radicals upon irradiation with UV light, which then undergo C-H arylation with another arene to form the biphenyl product. researchgate.net

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Introduction and Protection of the Amino Functionality

The amino group is highly nucleophilic and prone to oxidation, making its protection a critical step in many synthetic sequences. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions. total-synthesis.comnih.gov

The N-tert-butoxycarbonylation reaction involves treating an amine with a suitable reagent to form a tert-butyl carbamate (B1207046). This transformation effectively masks the nucleophilicity of the amine, protecting it from unwanted side reactions during subsequent synthetic steps, such as the construction of the biphenyl core. quora.com The Boc group is stable towards most bases, nucleophiles, and catalytic hydrogenation conditions, making it orthogonal to many other protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenation). total-synthesis.comorganic-chemistry.org

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). wikipedia.org The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. commonorganicchemistry.com This is followed by the collapse of the resulting intermediate, which releases carbon dioxide and tert-butanol, driving the reaction to completion. commonorganicchemistry.com

The protection of an aminophenol, such as 3-aminophenol (B1664112), demonstrates the chemoselectivity of this reaction. The more nucleophilic amine group reacts preferentially over the hydroxyl group, allowing for selective N-protection without the need to protect the phenol (B47542). semanticscholar.orgorganic-chemistry.org

Various conditions have been developed for N-Boc protection, highlighting its versatility.

Table 3: Selected Conditions for N-tert-Butoxycarbonylation

Reagent Solvent Catalyst/Base Key Features
Boc₂O Water/Acetone Catalyst-free Environmentally friendly, rapid reaction times. nih.govscispace.com
Boc₂O Glycerol (B35011) Catalyst-free Green protocol, high chemoselectivity. rsc.org
Boc₂O Acetonitrile Yttria-zirconia Heterogeneous Lewis acid catalyst, recyclable. semanticscholar.org

The choice of conditions depends on the specific substrate and the presence of other functional groups. For instance, catalyst-free methods in water or glycerol are considered "green" and are highly efficient for a diverse range of amines. organic-chemistry.orgrsc.org The deprotection of the N-Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758), or with HCl in methanol. wikipedia.org

N-tert-Butoxycarbonylation (Boc) Chemistry

Utilization of Di-tert-butyl Dicarbonate (Boc₂O)

The protection of amines is a fundamental step in multi-step organic synthesis, preventing unwanted side reactions. mychemblog.com The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups employed in non-peptide chemistry, introduced using di-tert-butyl dicarbonate (Boc₂O). fishersci.co.ukchemicalbook.com This method is favored due to its mild reaction conditions, high yields, and the stability of the resulting carbamate. mychemblog.comfishersci.co.uk

The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. This leads to the formation of a tetrahedral intermediate which then collapses, displacing a tert-butyl carbonate anion. This anion is unstable and subsequently decomposes into carbon dioxide and tert-butoxide, which protonates to form tert-butanol. commonorganicchemistry.com The evolution of CO₂ gas is a characteristic feature of this reaction. commonorganicchemistry.com

The protection process is versatile and can be performed under various conditions. It is typically carried out in solvents like tetrahydrofuran (B95107) (THF), dichloromethane (DCM), acetonitrile, or aqueous mixtures at room temperature or with moderate heating. fishersci.co.uk The reaction often includes a base, such as sodium bicarbonate, sodium hydroxide, or 4-(dimethylaminopyridine) (DMAP), to facilitate the reaction. fishersci.co.ukchemicalbook.com

Parameter Description Common Examples
Reagent The source of the Boc group.Di-tert-butyl dicarbonate (Boc₂O)
Solvents The medium for the reaction.Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Dioxane fishersci.co.uk
Bases Used to facilitate the reaction.Sodium bicarbonate (NaHCO₃), Triethylamine (TEA), 4-(Dimethylaminopyridine) (DMAP) mychemblog.comfishersci.co.uk
Byproducts Substances formed during the reaction.Carbon dioxide (CO₂), tert-Butanol commonorganicchemistry.com
Catalytic Systems for Chemoselective Boc Protection

In molecules with multiple reactive sites, such as 3-aminophenol, chemoselectivity is crucial. The goal is to protect the more nucleophilic amino group while leaving the phenolic hydroxyl group untouched. While Boc₂O can react with both amines and alcohols, the N-acylation is generally faster. chemicalbook.com However, to ensure exclusive N-protection, various catalytic systems have been developed.

These systems are designed to enhance the reactivity of the amine or modulate the reactivity of the Boc anhydride (B1165640), leading to high chemoselectivity. For instance, ionic liquids have been shown to efficiently catalyze N-tert-butyloxycarbonylation with excellent chemoselectivity. organic-chemistry.org The catalytic role is believed to involve the activation of Boc₂O through hydrogen bonding. researchgate.net Similarly, sulfated tungstate (B81510) has been used as an efficient and eco-friendly catalyst for the chemoselective N-Boc protection of various amines, including aminophenols, under solvent-free conditions. researchgate.net

Another approach involves using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst, which allows for simple and efficient mono-N-Boc protection of diverse amines. organic-chemistry.org This method is noted for avoiding competitive side reactions, and in the case of 2-aminophenol, it yields the N-protected derivative without the formation of oxazolidinone byproducts. organic-chemistry.org

Catalyst/System Key Features Substrate Example Selectivity
Ionic Liquids Activates Boc₂O via hydrogen bonding. organic-chemistry.orgresearchgate.netAromatic and aliphatic aminesExcellent N-selectivity
Sulfated Tungstate Efficient, eco-friendly, solvent-free conditions. researchgate.netAminophenols, AminoalcoholsHigh N-selectivity
HFIP Acts as both solvent and catalyst; recyclable. organic-chemistry.orgStructurally diverse amines, 2-aminophenolHigh mono-N-Boc selectivity
Montmorillonite K-10 Clay Solid acid catalyst, can be used in deprotection as well. nih.govVarious aminesGood N-selectivity

Orthogonal Protection Strategies for Multi-Functionalized Precursors

In the synthesis of complex molecules with multiple functional groups, an orthogonal protection strategy is essential. fiveable.me This strategy employs protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group without affecting others. fiveable.mejocpr.com This approach provides precise control over the sequence of synthetic transformations. jocpr.com

For a precursor to this compound that might require modification at the phenolic position, an orthogonal protecting group for the hydroxyl function would be necessary. The Boc group is acid-labile, meaning it is cleaved under acidic conditions. fishersci.co.ukorganic-chemistry.org Therefore, a suitable orthogonal protecting group for the phenol would be one that is stable to acid but can be removed under different conditions (e.g., base-labile or removed by hydrogenolysis).

Common orthogonal protecting group pairs include:

Boc (acid-labile) and Fmoc (base-labile): This is a classic pairing in peptide synthesis. organic-chemistry.orgfiveable.me

Boc (acid-labile) and Benzyl (B1604629) (removed by hydrogenolysis): A benzyl ether could protect the phenol and be removed later using catalytic hydrogenation, which would not affect the Boc group.

Boc (acid-labile) and Silyl ethers (e.g., TBDMS, removed by fluoride ions): Silyl ethers are commonly used to protect hydroxyl groups and are generally stable to the conditions used for Boc group manipulation. jocpr.com

Protecting Group Functionality Protected Cleavage Condition Orthogonal To
Boc AmineAcid (e.g., TFA, HCl) fishersci.co.ukFmoc, Benzyl, Silyl Ethers
Fmoc AmineBase (e.g., Piperidine) organic-chemistry.orgBoc, Benzyl, Silyl Ethers
Benzyl (Bn) Alcohol, AmineHydrogenolysis (H₂, Pd/C)Boc, Fmoc, Silyl Ethers
TBDMS AlcoholFluoride ion (e.g., TBAF) jocpr.comBoc, Fmoc, Benzyl

Introduction of the Phenolic Hydroxyl Group

The synthesis of this compound typically starts from precursors where the phenolic hydroxyl group is already present. The most direct precursor is 3-aminophenol. wikipedia.org This compound can be prepared through several established industrial methods, including the caustic fusion of 3-aminobenzenesulfonic acid or from resorcinol (B1680541) via a substitution reaction with ammonium (B1175870) hydroxide. wikipedia.orgprepchem.com Another route involves the chemical reduction of 3-nitrophenol. wikipedia.org

In more complex syntheses where the phenol functionality needs to be introduced onto an existing aromatic ring, several methods are available:

Hydroxylation of Arenes: Direct hydroxylation can be achieved using oxidizing agents like hydrogen peroxide in the presence of a suitable catalyst. researchgate.net

Demethylation of Methoxy Groups: A common strategy involves synthesizing a methoxy-substituted precursor, which is often easier to handle and purify. The phenolic hydroxyl group is then unmasked at a later stage by cleaving the methyl ether, typically using strong reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). frontiersin.org

From Diazonium Salts: An amino group can be converted into a diazonium salt, which can then be hydrolyzed to a hydroxyl group.

For the direct synthesis of the target compound, the use of 3-aminophenol as a starting material is the most straightforward approach, followed by the chemoselective Boc protection of the amino group as described previously.

Regioselective Synthetic Approaches for Isomeric Biphenyl Aminophenols

The synthesis of biphenyl structures, including isomers of aminophenols, relies heavily on cross-coupling reactions catalyzed by transition metals. bohrium.com These methods allow for the controlled, regioselective formation of a carbon-carbon bond between two aromatic rings. The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity for the desired isomer.

Several key reactions are employed for this purpose:

Suzuki-Miyaura Coupling: This is one of the most widely used methods, involving the reaction of an aryl halide with an arylboronic acid (or its ester) in the presence of a palladium catalyst and a base. frontiersin.orgbohrium.com This reaction is known for its high functional group tolerance.

Ullmann Reaction: This classic method involves the copper-catalyzed coupling of two aryl halide molecules. Modern variations of this reaction are effective at lower temperatures and with a broader range of substrates. bohrium.com

Stille Coupling: This reaction couples an organotin compound with an organohalide, catalyzed by palladium. frontiersin.orgbohrium.com

Negishi Coupling: This involves the reaction of an organozinc compound with an organohalide, catalyzed by nickel or palladium. bohrium.com

In the context of aminophenols, regioselectivity can be controlled by the placement of the halide or boronic acid functional group on the respective aromatic precursors. Furthermore, catalyst-controlled chemoselectivity can be used to directly arylate unprotected aminophenols. For example, specific copper and palladium-based catalyst systems have been developed for the selective O-arylation or N-arylation of aminophenols with aryl halides, producing different classes of substituted products. mit.edunih.gov For instance, copper-catalyzed methods often favor O-arylation of 3- and 4-aminophenols, while specific palladium catalysts like those using the BrettPhos ligand can achieve selective N-arylation. nih.gov This demonstrates how catalytic systems can provide regioselective access to different isomeric and substituted biphenyl-like structures.

Chemical Reactivity and Transformations of 3 3 Boc Aminophenyl Phenol

Deprotection Chemistry of the BOC Group

The BOC group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to removal under acidic conditions. nih.govfishersci.co.ukmasterorganicchemistry.com

The deprotection of the BOC group from 3-(3-BOC-Aminophenyl)phenol proceeds via an acid-catalyzed elimination mechanism. The process is typically initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). jk-sci.comcommonorganicchemistry.com This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. masterorganicchemistry.comcommonorganicchemistry.com The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine, resulting in the formation of 3-(3-aminophenyl)phenol (B581977). jk-sci.comcommonorganicchemistry.com

The key steps in the mechanism are:

Protonation: The carbonyl oxygen of the BOC group is protonated by an acid. commonorganicchemistry.com

Formation of Tert-butyl Cation: The protonated intermediate fragments, releasing a stable tert-butyl cation and carbamic acid. commonorganicchemistry.com

Decarboxylation: The unstable carbamic acid spontaneously decomposes into the deprotected amine and carbon dioxide gas. commonorganicchemistry.com

The tert-butyl cation generated during the reaction can potentially lead to side reactions, such as alkylation of the electron-rich phenolic ring. acsgcipr.orgorganic-chemistry.org To mitigate this, scavengers like anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the carbocation. organic-chemistry.org

Table 1: Common Acidic Reagents for BOC Deprotection
ReagentSolvent(s)Typical ConditionsNotes
Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM)0°C to room temperatureMost common method; reaction is usually fast. fishersci.co.ukjk-sci.com
Hydrochloric Acid (HCl)Dioxane, Methanol, Ethyl AcetateRoom temperatureOften provides the product as a hydrochloride salt. nih.govreddit.com
Phosphoric Acid (H₃PO₄)Aqueous solutionsMild conditionsAn environmentally benign option. organic-chemistry.org
Montmorillonite K10 clayDichloromethaneMild conditionsA heterogeneous catalyst that can offer selectivity. jk-sci.com

In a molecule like this compound, which possesses multiple reactive sites, achieving chemoselective deprotection is crucial. The goal is to remove the BOC group without affecting the phenolic hydroxyl group or promoting undesired reactions on the aromatic rings. The stability of the BOC group to most nucleophiles and bases allows for a good degree of chemoselectivity. organic-chemistry.org

Several strategies have been developed for the selective removal of the BOC group in the presence of other acid-sensitive functionalities. Mild acidic conditions are generally preferred. For instance, the use of solid acid catalysts like Montmorillonite K10 clay has been shown to selectively cleave N-BOC groups on aromatic amines while leaving other groups intact. jk-sci.com Another approach involves using fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), which can effect thermolytic deprotection, sometimes accelerated by microwave conditions. semanticscholar.org These methods can offer higher selectivity compared to strong acids like TFA, which might catalyze side reactions on the phenol (B47542) ring. semanticscholar.org

The choice of solvent and acid concentration is critical. Studies on the kinetics of N-Boc cleavage have shown that the reaction rate can have a second-order dependence on the concentration of acids like HCl, suggesting a mechanism involving a second acid molecule in the rate-determining step. nih.gov By carefully controlling these parameters, a high degree of chemoselectivity can be achieved, ensuring the integrity of the phenolic hydroxyl group.

Reactions Involving the Phenolic Hydroxyl Moiety

The phenolic hydroxyl group in this compound is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is influenced by the electron-donating nature of the hydroxyl group and the presence of the BOC-protected amino group on the adjacent phenyl ring.

The phenolic hydroxyl group can be readily acylated or alkylated. These reactions typically involve the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then reacts with an acylating or alkylating agent.

O-Acylation: This reaction is typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. The base neutralizes the HCl or carboxylic acid byproduct. This pathway leads to the formation of a phenyl ester. Phenols can be acylated to form esters, which can be a competing reaction with Friedel-Crafts C-acylation on the aromatic ring. stackexchange.com

O-Alkylation (Williamson Ether Synthesis): This involves treating the phenol with a base (e.g., NaH, K₂CO₃) to generate the phenoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form an ether.

In addition to O-acylation and O-alkylation, the aromatic rings of the phenol are activated towards electrophilic substitution, meaning C-acylation and C-alkylation (Friedel-Crafts reactions) are also possible. libretexts.orglibretexts.org The outcome of the reaction (O- vs. C-substitution) often depends on the reaction conditions. stackexchange.com For instance, Friedel-Crafts acylation of phenols can lead to either C-acylated ketones or O-acylated esters; the esters can then rearrange to the ketones under the reaction conditions (Fries rearrangement). stackexchange.com The presence of the BOC-protected amino group further activates the second ring, potentially leading to a mixture of products if conditions are not carefully controlled.

Table 2: Comparison of Acylation and Alkylation Reactions
Reaction TypeReagentsProductKey Considerations
O-Acylation Acyl chloride, Base (e.g., pyridine)Phenyl esterGenerally occurs under basic or neutral conditions.
O-Alkylation Alkyl halide, Base (e.g., K₂CO₃)Phenyl etherRequires deprotonation of the phenol.
C-Acylation (Friedel-Crafts) Acyl chloride, Lewis acid (e.g., AlCl₃)HydroxyarylketoneLewis acid can coordinate with the phenolic oxygen. stackexchange.com
C-Alkylation (Friedel-Crafts) Alkyl halide, Lewis acid (e.g., AlCl₃)Alkyl-substituted phenolProne to polyalkylation and carbocation rearrangements. jk-sci.com

Phenols are susceptible to oxidation, and the products can vary depending on the oxidant and reaction conditions. bionity.com The phenolic center in this compound can be oxidized to form quinone-type structures. Common oxidizing agents for phenols include Fremy's salt (potassium nitrosodisulfonate) and oxone. bionity.com

The reaction, known as the Teuber reaction, involves the oxidation of the phenol to a quinone. bionity.com Given the substitution pattern of this compound, oxidation would likely lead to complex quinonoid structures. The BOC-protected amino group is generally stable to mild oxidizing conditions, but stronger oxidants could potentially affect it. The regioselectivity of the oxidation would be influenced by the electronic effects of both the hydroxyl and the BOC-aminophenyl substituents on the aromatic ring.

Hydrogen bonding plays a significant role in determining the conformation and reactivity of phenolic compounds. nih.govrsc.org In this compound, both intramolecular and intermolecular hydrogen bonds are possible.

Intramolecular Hydrogen Bonding: A hydrogen bond can form between the hydrogen of the phenolic hydroxyl group and one of the carbonyl oxygens of the BOC group, or with the nitrogen atom of the protected amine. Such interactions can influence the molecule's conformation, potentially affecting the accessibility of the reactive sites. Research on similar structures, like ortho-hydroxyaryl Schiff bases, highlights the structural importance of intramolecular O-H···N or O-H···O hydrogen bonds. nih.gov

Intermolecular Hydrogen Bonding: Phenols are known to form strong intermolecular hydrogen bonds with themselves (dimers, trimers) and with solvent molecules. rsc.org These interactions can affect the acidity of the phenolic proton and the nucleophilicity of the phenolic oxygen. For example, in a protic solvent, the solvent can form hydrogen bonds with the phenolic oxygen, potentially decreasing its nucleophilicity for reactions like alkylation. Conversely, hydrogen bonding with a basic solvent can increase the acidity of the phenolic proton, facilitating its removal. Studies on phenol-amine hydrogen bonds in receptor molecules have demonstrated their ability to direct molecular structure and conformation. acs.org

The interplay of these hydrogen bonding networks can therefore modulate the chemical reactivity of the phenolic hydroxyl group in acylation, alkylation, and oxidation reactions.

Transformations of the Free Amino Group (Post-Deprotection)

Removal of the BOC group, typically under anhydrous acidic conditions, yields 3-(3-aminophenyl)phenol. organic-chemistry.org This primary aromatic amine is a potent nucleophile, enabling a wide array of chemical transformations at the nitrogen atom.

The free amino group of 3-(3-aminophenyl)phenol can be readily acylated or converted into urea (B33335) and carbamate (B1207046) derivatives. These reactions are fundamental in organic synthesis for creating stable linkages and modifying the electronic and physical properties of the parent molecule.

Amide Formation: The most common method for amide synthesis involves the reaction of the amine with an activated carboxylic acid derivative, such as an acyl chloride or anhydride. nih.gov Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the reaction directly with a carboxylic acid. sci-hub.cat These reactions typically proceed under mild conditions to afford the corresponding N-acyl derivative.

Urea Formation: Substituted ureas are synthesized by treating the amine with an isocyanate. The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isocyanate, resulting in a rapid and often quantitative formation of the urea linkage. Symmetrical ureas can also be formed using phosgene (B1210022) or its equivalents. A modern approach involves the in situ generation of an isocyanate from a BOC-protected amine, which can then be reacted with another amine to form a urea. organic-chemistry.org

Carbamate Formation: The reaction of 3-(3-aminophenyl)phenol with a chloroformate (e.g., ethyl chloroformate) in the presence of a mild base yields a carbamate derivative. This transformation provides an alternative way to modify the amino group, introducing an oxycarbonyl linkage.

The table below summarizes these derivatization reactions.

Derivative TypeReagent ClassGeneral Structure of ReagentResulting Linkage
AmideAcyl HalideR-CO-Cl-NH-CO-R
UreaIsocyanateR-N=C=O-NH-CO-NH-R
CarbamateChloroformateR-O-CO-Cl-NH-CO-O-R

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. nih.gov The deprotected 3-(3-aminophenyl)phenol is an excellent substrate for Schiff base formation due to its primary amino group.

The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the imine. The resulting Schiff base derived from 3-(3-aminophenyl)phenol is of particular interest in coordination chemistry. The molecule contains both an imine nitrogen and a phenolic oxygen, which can act as a bidentate (N, O) donor ligand, chelating to a central metal ion. nih.govmdpi.com

The formation of stable five- or six-membered rings upon chelation with a metal ion enhances the stability of the resulting metal complex. semanticscholar.org Schiff base metal complexes have been synthesized with a wide range of transition metals, including copper, nickel, cobalt, and zinc. nih.govsrce.hr The geometry of the final complex (e.g., tetrahedral, square planar, or octahedral) is influenced by the nature of the metal ion, its coordination number, and the stoichiometry of the ligand. srce.hrekb.eg These complexes are significant due to their diverse applications in catalysis and materials science. nih.govsemanticscholar.org

The table below illustrates potential Schiff base ligands from 3-(3-aminophenyl)phenol and their subsequent metal complexes.

Aldehyde/Ketone ReactantExample Metal IonPotential Complex Geometry
SalicylaldehydeCu(II)Square Planar
2-HydroxyacetophenoneNi(II)Square Planar / Octahedral
BenzoinCo(II)Tetrahedral / Octahedral
AcetylacetoneZn(II)Tetrahedral

Further Functionalization of the Biphenyl (B1667301) System

Beyond the reactivity of the amino and hydroxyl groups, the biphenyl scaffold of 3-(3-aminophenyl)phenol can undergo further functionalization, primarily through electrophilic aromatic substitution (EAS). The biphenyl system is generally more reactive towards electrophiles than benzene (B151609). quora.com The reactivity and orientation of incoming electrophiles are dictated by the existing substituents.

In 3-(3-aminophenyl)phenol, both the hydroxyl (-OH) and amino (-NH₂) groups are powerful activating groups and are ortho, para-directing. pearson.com This means that electrophilic attack is strongly favored at the positions ortho and para to these groups.

On the hydroxyl-bearing ring: Substitution is directed to positions 2', 4', and 6'.

On the amino-bearing ring: Substitution is directed to positions 2, 4, and 6.

The specific outcome of a reaction can depend on the reaction conditions and the steric hindrance posed by the bulky biphenyl structure. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. youtube.compearson.comsavemyexams.com For example, nitration using a mixture of nitric and sulfuric acid would be expected to introduce nitro groups at the activated positions.

The table below outlines possible electrophilic substitution reactions on the biphenyl core.

Reaction TypeReagentsElectrophileLikely Substitution Positions
NitrationHNO₃, H₂SO₄NO₂⁺2, 4, 6, 2', 4', 6'
BrominationBr₂, FeBr₃Br⁺2, 4, 6, 2', 4', 6'
Friedel-Crafts AcylationR-CO-Cl, AlCl₃R-CO⁺2, 4, 6, 2', 4', 6'
SulfonationFuming H₂SO₄SO₃2, 4, 6, 2', 4', 6'

Advanced Spectroscopic and Analytical Characterization of 3 3 Boc Aminophenyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Proton (¹H) NMR spectroscopy is a primary technique for confirming the molecular structure of 3-(3-BOC-Aminophenyl)phenol by identifying the number, chemical environment, and coupling interactions of protons.

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals corresponding to the aromatic protons, the amine proton, the hydroxyl proton, and the protons of the tert-butoxycarbonyl (BOC) protecting group. figshare.com A patent describing the synthesis of related compounds reports the ¹H NMR spectrum in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), which shows slight variations in chemical shifts due to solvent effects.

A prominent singlet is observed for the nine equivalent protons of the tert-butyl group of the BOC moiety. The protons on the phenyl rings give rise to a more complex pattern of signals in the aromatic region of the spectrum. The substitution pattern of the two phenyl rings dictates the multiplicity and coupling constants of these aromatic protons. The amine (N-H) and hydroxyl (O-H) protons typically appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

Interactive Data Table: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSource
7.12-7.10m2HAromatic protons figshare.com
6.73-6.71dd, J=1.2 Hz, 8.0 Hz1HAromatic proton figshare.com
6.55-6.53m2HAromatic protons figshare.com
6.03br1HNH proton figshare.com
1.51s9Htert-butyl protons figshare.com

Note: The assignments are based on typical chemical shift ranges and coupling patterns. dd = doublet of doublets, m = multiplet, br = broad, s = singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the total number of carbon atoms and their chemical environments.

The ¹³C NMR spectrum in CDCl₃ shows signals corresponding to the aromatic carbons, the carbonyl carbon of the BOC group, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. figshare.com The chemical shifts of the aromatic carbons are influenced by the electronic effects of the hydroxyl and BOC-amino substituents.

Interactive Data Table: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignmentSource
156.55Carbonyl carbon (C=O) of BOC group figshare.com
152.96Aromatic carbon (C-O) figshare.com
139.39Aromatic carbon (C-N) figshare.com
129.91Aromatic carbon (C-H) figshare.com
110.74Aromatic carbon (C-H) figshare.com
110.34Aromatic carbon (C-H) figshare.com
106.05Aromatic carbon (C-H) figshare.com
80.90Quaternary carbon of tert-butyl group figshare.com
28.36Methyl carbons of tert-butyl group figshare.com

Multidimensional NMR Techniques

While one-dimensional ¹H and ¹³C NMR provide fundamental structural information, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can offer deeper insights into the molecular structure of this compound.

COSY experiments would reveal the connectivity between protons, helping to definitively assign the signals of the aromatic protons by identifying which protons are coupled to each other.

HSQC spectroscopy would establish the direct one-bond correlations between protons and their attached carbon atoms, aiding in the unambiguous assignment of the carbon signals.

HMBC experiments would show correlations between protons and carbons over two to three bonds, which is crucial for confirming the connectivity of the different fragments of the molecule, such as the attachment of the BOC-amino group and the hydroxyl group to the phenyl ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint that is highly sensitive to the presence of specific functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C-O functional groups, as well as vibrations associated with the aromatic rings. While a specific experimental spectrum for this compound is not provided in the searched literature, the expected absorption bands can be predicted based on its structure.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)VibrationFunctional Group
3500-3200O-H stretchPhenolic -OH
3400-3250N-H stretchAmine -NH
3100-3000C-H stretchAromatic C-H
2980-2960C-H stretchAlkyl C-H (tert-butyl)
1725-1700C=O stretchCarbonyl of BOC group
1600-1450C=C stretchAromatic ring
1250-1000C-O stretchPhenolic C-O and ester C-O

The presence and positions of these bands in an experimental FT-IR spectrum would provide strong evidence for the successful synthesis and purity of this compound.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, typically performed using a UV-Visible spectrophotometer, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

For this compound, the presence of the substituted phenyl rings constitutes the primary chromophore. The electronic transitions are expected to be of the π → π* type. The specific λmax and the molar absorptivity (ε) would be influenced by the nature and position of the substituents on the aromatic rings (the hydroxyl and BOC-amino groups). While specific experimental electronic absorption data for this compound is not available in the public domain, it is anticipated that the spectrum would show characteristic absorptions in the ultraviolet region, typical for substituted benzene (B151609) derivatives. The exact position of the absorption maxima would be sensitive to the solvent used for the measurement due to solvatochromic effects.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. In organic molecules like tert-butyl (3-hydroxyphenyl)carbamate, the primary electronic transitions observed are π → π* and n → π*.

The structure contains a benzene ring, a hydroxyl group (-OH), and a carbamate (B1207046) group (-NHCOO-), all of which act as chromophores with non-bonding (n) and pi (π) electrons. The benzene ring gives rise to intense π → π* transitions. The oxygen and nitrogen atoms possess lone pairs of electrons, allowing for lower energy n → π* transitions.

For the parent compound, 3-aminophenol (B1664112), characteristic absorption bands are observed in the UV region. researchgate.net The addition of the tert-butoxycarbonyl (BOC) group is not expected to dramatically shift the primary absorption maxima but may influence the molar absorptivity. The electronic spectrum of 3-aminophenol and its derivatives typically displays strong absorption bands related to the benzenoid system. researchgate.netresearchgate.net

Electronic TransitionChromophoreTypical Wavelength (λmax) RegionRelative Intensity
π → πBenzene Ring / Aromatic System~200-280 nmHigh (ε > 1,000)
n → πC=O (from carbamate), -OH, -NH>280 nmLow (ε < 1,000)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For tert-butyl (3-hydroxyphenyl)carbamate (C₁₁H₁₅NO₃), the molecular weight is 209.24 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 209. The fragmentation of Boc-protected amines is well-documented and follows predictable pathways. reddit.com The most characteristic fragmentation involves the loss of the labile Boc group through several mechanisms:

Loss of isobutylene (B52900): A common pathway is the loss of isobutylene (C₄H₈), resulting in a fragment at M-56 (m/z 153).

Loss of the tert-butyl group: Cleavage can result in the loss of a tert-butyl radical (•C(CH₃)₃), leading to a fragment at M-57 (m/z 152).

Loss of the entire Boc group: The complete loss of the Boc group (•COOC(CH₃)₃) results in a fragment at M-101 (m/z 108), corresponding to the 3-aminophenol radical cation.

Further fragmentation of the aromatic ring can also occur, but the peaks associated with the loss of the Boc group are typically the most significant. libretexts.orgwhitman.edu

m/z ValueProposed Fragment IonFormula of LossMass of Loss (Da)
209[M]⁺ (Molecular Ion)-0
153[M - C₄H₈]⁺C₄H₈56
152[M - •C₄H₉]⁺C₄H₉57
108[M - •COOC₄H₉]⁺C₅H₉O₂101

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides valuable information about the thermal stability and composition of a material. kohan.com.tw

For tert-butyl (3-hydroxyphenyl)carbamate, the TGA thermogram is expected to show distinct mass loss steps. The first and most significant mass loss would correspond to the thermal decomposition of the Boc protecting group, which is known to be thermally labile. This decomposition typically occurs at temperatures below 200°C. The subsequent mass loss at higher temperatures would be due to the decomposition of the remaining 3-aminophenol backbone. researchgate.net The analysis can quantify the percentage of the Boc group relative to the aminophenol core, confirming the compound's identity and purity.

Temperature Range (°C)ProcessExpected Mass Loss (%)
~150 - 250Decomposition and loss of Boc group~48.3%
> 250Decomposition of aminophenol backboneVariable

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions. tainstruments.com

For a solid crystalline compound like tert-butyl (3-hydroxyphenyl)carbamate, the most prominent feature in a DSC thermogram is a sharp endothermic peak corresponding to its melting point. The literature and supplier data report a melting point in the range of 134-138 °C. The heat of fusion (ΔHfus), which is the energy required to melt the solid, can be calculated from the area of this peak.

While the molecule itself does not undergo "curing," it can be used as a monomer in the synthesis of polymers. In such applications, DSC would be an essential tool to study the exothermic curing reactions of the resulting polymer resin, determining parameters like the onset of cure, peak exotherm temperature, and the total heat of reaction.

ParameterObserved EventTypical ValueThermic Effect
Melting Point (Tm)Solid-to-liquid phase transition134-138 °C Endothermic
Heat of Fusion (ΔHfus)Energy absorbed during meltingMaterial-specificEndothermic

X-ray Diffraction (XRD) for Solid-State Structure Elucidation (relevant for derivatives or complexes)

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, one can determine the unit cell dimensions, space group, and precise coordinates of each atom in the structure. mdpi.com

While the crystal structure of tert-butyl (3-hydroxyphenyl)carbamate itself may not be widely reported, XRD is a critical tool for characterizing its derivatives or co-crystals. For instance, if the compound is used in the synthesis of a new pharmaceutical or material, single-crystal XRD would be employed to confirm its structure, stereochemistry, and intermolecular interactions (e.g., hydrogen bonding). mdpi.comresearchgate.net This information is fundamental to understanding the material's physical properties.

Crystallographic ParameterInformation ProvidedExample Data
Crystal SystemSymmetry of the unit cellMonoclinic
Space GroupSymmetry elements of the crystalP2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the unit cella=X Å, b=Y Å, c=Z Å, β=X°
ZNumber of molecules per unit cell4

Computational and Theoretical Investigations of 3 3 Boc Aminophenyl Phenol

Molecular Modeling and Conformation Studies

Studies on structurally similar molecules, such as biphenyl (B1667301) derivatives and N-Boc-protected amines, provide insight into the expected conformational preferences. The dihedral angle between the two phenyl rings is a critical parameter. While a fully planar conformation would maximize π-conjugation, steric hindrance between ortho-hydrogens typically forces the rings into a twisted arrangement. The calculated equilibrium dihedral angle represents a balance between these electronic and steric effects.

Another key area of conformational analysis is the orientation of the bulky tert-butyloxycarbonyl (BOC) group. The amide bond of the carbamate (B1207046) can exist in cis or trans conformations. Computational studies on other N-Boc protected compounds have shown that the trans conformation is generally favored due to lower steric hindrance. The relative energies of different conformers are calculated to determine their population distribution at a given temperature. A computational "build and search" protocol, which combines molecular mechanics searches with DFT optimizations, can be employed to thoroughly explore the conformational space. nih.gov

Table 1: Key Dihedral Angles in Conformational Analysis of 3-(3-BOC-Aminophenyl)phenol
Dihedral AngleDescriptionExpected Value (degrees)Significance
C1-C2-C1'-C6'Torsion between the two phenyl rings30 - 50Defines the degree of twist between the aromatic systems, affecting π-conjugation.
C3-N-C(O)-OAmide torsion angle~180 (trans)Determines the orientation of the BOC group relative to the phenyl ring.
C4-C3-O-HPhenolic hydroxyl torsion0 or 180Influences potential for intra- and intermolecular hydrogen bonding.

Theoretical Studies on Spectroscopic Properties (e.g., NMR, UV-Vis, IR)

Theoretical calculations are invaluable for interpreting and predicting the spectroscopic properties of this compound. DFT calculations are widely used to simulate vibrational (IR) spectra, while Time-Dependent DFT (TD-DFT) is employed for electronic (UV-Vis) spectra. scielo.org.za The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts. scielo.org.zaresearchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated at the same level of theory used for geometry optimization (e.g., B3LYP/6-31G(d,p)). The calculated vibrational frequencies correspond to specific molecular motions. Key predicted vibrations for this molecule include the O-H stretch of the phenol (B47542) group, the N-H stretch of the carbamate, the C=O stretch of the BOC group, aromatic C-H stretches, and the C-H stretches of the tert-butyl group. Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor for better agreement. nih.gov

NMR Spectroscopy: The GIAO method allows for the prediction of ¹H and ¹³C NMR chemical shifts. scielo.org.za Calculations on related N-Boc-protected amino acids demonstrate that the chemical shifts of carbonyl carbons are sensitive to the molecular environment and interactions. mdpi.com For this compound, distinct signals would be predicted for the aromatic protons and carbons on both rings, the N-H proton, and the highly shielded protons and carbons of the tert-butyl group.

UV-Vis Spectroscopy: TD-DFT calculations are used to predict the electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net The calculations yield the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band. The predicted transitions for this molecule would likely be of π → π* character, localized on the biphenyl system. The degree of conjugation, influenced by the dihedral angle between the rings, would significantly affect the calculated λmax.

Table 2: Predicted Spectroscopic Data for this compound Based on DFT Calculations
Spectrum TypeFunctional Group / AtomPredicted Wavenumber (IR, cm⁻¹) / Chemical Shift (NMR, ppm) / Wavelength (UV-Vis, nm)Assignment / Transition Type
IR Phenol O-H~3600Stretching vibration
Amide N-H~3400Stretching vibration
Aromatic C-H3100 - 3000Stretching vibration
tert-Butyl C-H2980 - 2950Asymmetric/Symmetric stretching
Carbonyl C=O~1710Stretching vibration
¹H NMR Phenol O-H9.0 - 10.0Deshielded proton
Aromatic C-H6.5 - 7.5Aromatic region
Amide N-H8.0 - 9.0Carbamate proton
tert-Butyl C-H~1.5Highly shielded protons
¹³C NMR Aromatic C110 - 160Aromatic region
Carbonyl C=O~155Carbamate carbonyl
Quaternary C (BOC)~80tert-Butyl quaternary carbon
Methyl C (BOC)~28tert-Butyl methyl carbons
UV-Vis Biphenyl Chromophore~260 - 290π → π* transition

Computational Analysis of Reaction Mechanisms and Pathways

While specific computational studies on the synthesis of this compound are not extensively reported, the primary reaction pathway—the N-protection of an aminobiphenyl scaffold—can be analyzed using computational methods. The standard procedure involves the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

The mechanism involves the nucleophilic attack of the amine's nitrogen atom on one of the electrophilic carbonyl carbons of Boc₂O. commonorganicchemistry.comtotal-synthesis.com This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a tert-butyl carbonate anion, which is a good leaving group. This anion then acts as a base to deprotonate the newly formed N-Boc cation. The resulting tert-butyl bicarbonate is unstable and decomposes into carbon dioxide and tert-butanol, driving the reaction to completion. total-synthesis.comchemistrysteps.com

Computational chemistry can model this pathway by:

Mapping the Potential Energy Surface: Using DFT, the energies of the reactants, intermediates, transition states, and products can be calculated.

Locating Transition States (TS): Algorithms are used to find the saddle point on the energy surface that corresponds to the transition state of the nucleophilic attack. Vibrational frequency calculations are performed to confirm the TS, which should have exactly one imaginary frequency corresponding to the reaction coordinate.

Calculating Activation Energy: The difference in energy between the reactants and the transition state gives the activation energy (Ea), providing a quantitative measure of the reaction's kinetic feasibility.

Such studies can also investigate the chemoselectivity of the reaction. For instance, in a molecule with multiple nucleophilic sites, like an aminophenol, computations can help predict whether N-acylation or O-acylation is more favorable by comparing the activation energies of the competing pathways. researchgate.net

Investigation of Intramolecular and Intermolecular Interactions, Including Hydrogen Bonding

The structure and properties of this compound are significantly influenced by non-covalent interactions, particularly hydrogen bonding. The molecule contains multiple hydrogen bond donors (-OH, -NH) and acceptors (C=O, -OH).

Intramolecular Interactions: Computational geometry optimization can reveal the presence of intramolecular hydrogen bonds. A likely interaction is the formation of a hydrogen bond between the phenolic -OH proton and the carbonyl oxygen of the BOC group, or between the N-H proton and the phenolic oxygen. The existence and strength of such bonds are confirmed by analyzing the optimized geometry (short donor-acceptor distance) and the calculated vibrational frequencies (a red-shift in the O-H or N-H stretching frequency). Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to locate bond critical points (BCPs) between the donor hydrogen and the acceptor atom, providing quantitative evidence of the interaction. nih.govnih.gov

Intermolecular Interactions: this compound can also form strong intermolecular hydrogen bonds. The most significant of these would be the interaction between the phenolic -OH of one molecule and the carbonyl oxygen or phenolic oxygen of another, leading to the formation of dimers or larger aggregates. Computational studies can model these dimers, calculate the binding energy to quantify the strength of the interaction, and predict the effect on the IR spectrum, such as the appearance of broad, red-shifted O-H stretching bands characteristic of hydrogen-bonded systems. researchgate.net Natural Bond Orbital (NBO) analysis is another powerful tool used to study the charge delocalization and orbital interactions that stabilize these hydrogen bonds.

Exploration of Advanced Electronic Properties (e.g., Nonlinear Optical (NLO) Properties)

Molecules with electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit significant nonlinear optical (NLO) properties. This compound can be considered a donor-π-donor system, where the hydroxyl (-OH) and BOC-amino (-NHBoc) groups act as electron donors connected through the biphenyl π-system. Such structures are of interest for applications in optoelectronics.

Computational methods, particularly DFT, are essential for predicting the NLO response of molecules. The key parameters are the dipole moment (μ), the linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. researchgate.net A large first hyperpolarizability (β) value is indicative of a strong second-order NLO response.

Theoretical investigations on similar donor-acceptor molecules have shown that the magnitude of β is highly dependent on:

Charge Transfer: The electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) is critical. A significant spatial separation between the HOMO (often localized on the donor) and the LUMO (on the acceptor or π-bridge) leads to a large charge transfer upon excitation, enhancing the NLO response.

HOMO-LUMO Energy Gap: A smaller HOMO-LUMO gap generally correlates with a larger β value. nih.gov

Molecular Structure: The length and nature of the π-conjugated bridge play a crucial role. The twisted nature of the biphenyl bridge in this compound may reduce the effective conjugation compared to a planar system, which would impact the NLO properties. researchgate.net

Calculations are typically performed using functionals like B3LYP or CAM-B3LYP, the latter being often preferred for charge-transfer systems. researchgate.net The results from these theoretical predictions can guide the synthesis of new organic materials with tailored NLO properties. nih.gov

Table 3: Representative Calculated Electronic and NLO Properties
PropertySymbolDescriptionPredicted Trend/Significance
Highest Occupied Molecular Orbital EnergyE(HOMO)Energy of the highest electron-containing orbital.Localized on donor groups (-OH, -NHBoc) and phenyl rings.
Lowest Unoccupied Molecular Orbital EnergyE(LUMO)Energy of the lowest empty orbital.Localized on the π-conjugated biphenyl system.
HOMO-LUMO Energy GapΔEE(LUMO) - E(HOMO)Inversely related to polarizability and NLO response.
Dipole MomentμMeasure of molecular polarity.A non-zero value is required for a second-order NLO response.
Mean Polarizabilityα₀Measure of the linear response to an electric field.Indicates how easily the electron cloud is distorted.
First Hyperpolarizabilityβ₀Measure of the second-order NLO response.A large value suggests potential for applications like frequency doubling.

Applications of 3 3 Boc Aminophenyl Phenol As an Organic Building Block

Precursor in Complex Organic Synthesis

The strategic placement of reactive sites—a phenolic hydroxyl group and a protected amine—renders 3-(3-BOC-Aminophenyl)phenol a key starting material for intricate multi-step syntheses. The BOC protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for the unmasking of the amine functionality at a desired stage. broadpharm.comfishersci.co.ukorganic-chemistry.org This controlled reactivity is fundamental to its utility in creating complex organic structures.

The biphenyl (B1667301) scaffold is a core structure in many pharmaceuticals, agrochemicals, and advanced materials. mdpi.com this compound serves as an excellent starting point for the synthesis of more complex, substituted biphenyls. The phenolic hydroxyl group can be converted into a triflate or halide, which then allows for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce additional aryl or alkyl groups. google.com

For instance, the BOC-protected aminophenyl moiety is compatible with the conditions of the Suzuki-Miyaura cross-coupling reaction. This has been demonstrated in the synthesis of complex molecules like N-tert-Butyloxycarbonyl-m-(3-aminophenyl)tyrosine methyl ester, where a BOC-protected aminophenyl group is part of a biphenyl structure formed via this reaction. researchgate.net Similarly, potassium Boc-protected aminomethyltrifluoroborate has been successfully used in Suzuki-Miyaura cross-coupling reactions with various aryl chlorides, showcasing the robustness of the BOC group in such transformations. organic-chemistry.org

Furthermore, the existing biphenyl structure can be extended to form larger polyaromatic hydrocarbons (PAHs). nih.govresearchgate.netepa.gov Ring-closing reactions and further aryl-aryl coupling reactions can be employed to build fused ring systems, which are of interest for their electronic and optical properties. nih.govrsc.org The functional groups on this compound provide handles to direct these subsequent transformations in a controlled manner.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with BOC-Protected Aminophenyl Compounds
Reactant 1Reactant 2Catalyst SystemProduct TypeReference
BOC-protected aminophenyl derivativeArylboronic acid/esterPalladium catalyst (e.g., Pd(OAc)₂)Substituted biphenyl researchgate.net
Potassium Boc-protected aminomethyltrifluoroborateAryl/Hetaryl chloridePd(OAc)₂ / SPhos or XPhosAminomethylated arene organic-chemistry.org
1-bromo-4-fluorobenzene4-fluorophenylboronic acidGraphene-supported Pd nanoparticlesFluorinated biphenyl mdpi.com

In medicinal chemistry and drug discovery, there is a constant need for novel molecular scaffolds that can be elaborated into libraries of diverse compounds for biological screening. nih.govnih.gov Diversity-Oriented Synthesis (DOS) is a strategy aimed at creating structurally diverse small molecules from a common starting material. nih.govcam.ac.uknih.gov

This compound is an ideal building block for DOS for several reasons:

Orthogonal Reactivity : The phenolic hydroxyl group and the BOC-protected amine can be reacted under different conditions. The hydroxyl group can undergo etherification, esterification, or be used in coupling reactions, while the amine remains protected. Subsequently, the BOC group can be removed to allow for amidation, alkylation, or other amine-specific reactions.

Three-Dimensionality : The biphenyl core is not planar, providing a three-dimensional starting point for the synthesis of more complex, non-flat molecules, which is often desirable for interaction with biological targets. nih.gov

Introduction of Functional Groups : The two distinct functionalities allow for the introduction of a wide array of other chemical groups, leading to a high degree of molecular diversity from a single starting scaffold. nih.gov

The use of building blocks containing BOC-protected amines is a common strategy in the construction of compound libraries, including DNA-encoded libraries. uci.edu The stability and reliable deprotection of the BOC group make it a cornerstone of modern synthetic strategies for creating diverse chemical entities. broadpharm.comorganic-chemistry.org

Role in Materials Science Research

The structural features of this compound also make it a valuable component in the design and synthesis of advanced materials. Its aromatic nature contributes to thermal stability and desirable electronic properties, while its functional groups allow for its incorporation into larger macromolecular structures.

Phenol-formaldehyde (PF) resins are a class of thermosetting polymers with wide industrial applications due to their heat resistance, mechanical strength, and chemical stability. youtube.comgoogle.comresearchgate.net The properties of these resins can be tuned by using substituted phenols in their synthesis. wikipedia.orgsci-hub.se

This compound can be used as a comonomer in the synthesis of modified PF resins. The polymerization reaction typically proceeds via electrophilic aromatic substitution, where formaldehyde (B43269) forms methylene (B1212753) bridges between the phenol (B47542) rings. youtube.com The presence of the bulky 3-(BOC-amino)phenyl substituent would influence the polymerization process and the final properties of the resin in several ways:

Solubility : The incorporation of this relatively large and less polar group can increase the solubility of the resulting resin in organic solvents.

Post-Polymerization Modification : If the polymerization is conducted under conditions that preserve the BOC group, the resulting polymer will have protected amine functionalities along its backbone. These can be deprotected in a subsequent step to yield a reactive polymer that can be further cross-linked or functionalized through the newly exposed amino groups.

This approach allows for the creation of functional phenolic resins with tailored properties for specific applications.

The development of new catalysts is a key area of chemical research. Aminophenol derivatives are excellent ligands for a variety of metal ions, forming stable complexes that can act as catalysts in a range of organic transformations. nih.govmdpi.com After deprotection of the BOC group, 3-(3-aminophenyl)phenol (B581977) can act as a bidentate ligand, coordinating to a metal center through both the phenolic oxygen and the amino nitrogen.

These ligands can be used to create:

Homogeneous Catalysts : Soluble metal complexes that can catalyze reactions in the liquid phase.

Heterogeneous Catalysts : The aminophenol ligand can be anchored to a solid support, such as a polymer or silica, to create a heterogeneous catalyst that is easily separated from the reaction mixture.

Metal-Organic Frameworks (MOFs) : MOFs are crystalline materials composed of metal ions or clusters connected by organic linkers. nih.govmdpi.comunl.eduespublisher.comgoogle.com 3-(3-aminophenyl)phenol, after appropriate modification, can serve as a linker molecule in the synthesis of MOFs. The resulting materials can have applications in gas storage, separation, and catalysis, with the amino groups within the pores providing active sites for interaction with guest molecules. nih.gov

Table 2: Potential Applications in Advanced Functional Materials
Material TypeRole of this compoundPotential Application
Modified Phenol-Formaldehyde ResinsComonomerAdhesives, coatings, molding compounds
Homogeneous CatalystsPrecursor to a bidentate ligandFine chemical synthesis
Heterogeneous CatalystsLigand precursor for immobilizationGreen chemistry, continuous flow reactions
Metal-Organic Frameworks (MOFs)Organic linker precursorGas storage, separation, catalysis
Optoelectronic MaterialsMonomer for conjugated polymersOrganic electronics
Liquid CrystalsCore structure precursorDisplays, sensors

Materials with specific optical and electronic properties are in high demand for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.orgelsevierpure.com These materials are often based on conjugated polyaromatic systems. As established, this compound is a suitable precursor for building larger polyaromatic structures through reactions like the Suzuki-Miyaura coupling.

The resulting extended π-systems can exhibit interesting optoelectronic properties. For example, triphenylamine (B166846) derivatives, which can be synthesized using strategies involving aryl-aryl coupling, are known to be good hole-transporting materials and have been used in the development of discotic liquid crystals. rsc.org

Liquid crystals are states of matter with properties intermediate between those of conventional liquids and solid crystals. researchgate.netresearchgate.net The molecules that form liquid crystalline phases, known as mesogens, typically have a rigid, anisotropic shape. The biphenyl core of this compound provides a rigid rod-like segment that is a common feature in many liquid crystal molecules. By attaching flexible alkyl chains to the hydroxyl group and/or modifying the amino group, it is possible to design and synthesize new liquid crystalline materials based on this scaffold. The ability to introduce different functional groups also allows for the fine-tuning of the mesophase behavior and other physical properties of the resulting materials.

Utility as a Chemical Probe or Intermediate in Broader Chemical Investigations

The compound this compound, identified chemically as 3'-(tert-butoxycarbonylamino)-[1,1'-biphenyl]-3-ol, is a bifunctional organic molecule. Its structure, featuring a biphenyl core with a hydroxyl (-OH) group on one ring and a tert-butoxycarbonyl (BOC) protected amine (-NHBOC) on the other, makes it a versatile building block in multi-step organic synthesis. While extensive research detailing its specific applications is limited, its constituent functional groups suggest significant utility as an intermediate for constructing more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other elaborate chemical scaffolds.

The strategic placement of the phenol and the protected amine allows for selective, stepwise reactions. The BOC protecting group is stable under a variety of reaction conditions, enabling transformations at the phenolic hydroxyl group without affecting the amine. organic-chemistry.orgnih.gov Conversely, the BOC group can be readily removed under acidic conditions to liberate the free amine for subsequent reactions, such as amide coupling or N-arylation. nih.gov This orthogonality is crucial for the efficient synthesis of complex target molecules.

One significant application for phenolic intermediates is in the synthesis of substituted benzofurans, a common motif in natural products and pharmaceuticals. nih.govacs.org The phenol group of this compound can serve as a nucleophile in reactions designed to construct the furan (B31954) ring. For instance, palladium-catalyzed intramolecular cyclization of appropriately substituted phenolic precursors is a well-established method for forming the benzofuran (B130515) core. nih.gov

The table below illustrates potential synthetic transformations where this compound could serve as a key intermediate. These examples are based on established chemical methodologies for the respective functional groups.

Reaction TypeReactant(s)Product ClassPotential Utility
O-Alkylation / Cyclization1. Propargyl bromide, K₂CO₃ 2. Au(I) or Pt(II) catalystSubstituted BenzofuransCore structures for pharmaceuticals and natural products
Suzuki-Miyaura Coupling (of triflate)1. Tf₂O, Pyridine (B92270) 2. Arylboronic acid, Pd(PPh₃)₄, BaseFunctionalized TerphenylsBuilding blocks for materials science and medicinal chemistry
BOC Deprotection & Amide Coupling1. Trifluoroacetic acid (TFA) 2. Carboxylic acid, EDC, HOBtAmide-functionalized BiphenylsProbes for studying biological interactions, precursors to bioactive molecules
BOC Deprotection & N-Arylation1. Trifluoroacetic acid (TFA) 2. Aryl halide, Pd catalyst, BaseTriarylamine DerivativesComponents for organic electronic materials

The utility of this compound extends to its role as a precursor for chemical probes. After deprotection, the free amine can be conjugated to fluorophores, biotin, or other reporter molecules. The phenolic hydroxyl allows for another point of attachment, enabling the creation of dual-functionalized probes for investigating biological systems. The rigid biphenyl linker serves to separate the functional ends of the molecule, which can be advantageous in probe design.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The primary academic contribution of 3-(3-BOC-Aminophenyl)phenol lies in its role as a versatile building block in multi-step organic synthesis. The presence of two distinct functional groups, a phenol (B47542) and a BOC-protected amine, allows for selective chemical transformations. The BOC protecting group is stable under a variety of reaction conditions, yet can be readily removed under acidic conditions, providing a strategic advantage in the synthesis of complex molecules.

Its utility is predominantly seen in medicinal chemistry and pharmaceutical research where the aminophenol scaffold is a common structural motif in bioactive compounds. While specific high-impact publications focusing solely on the contributions of this particular molecule are not prevalent, its commercial availability from numerous chemical suppliers underscores its widespread use as a starting material or intermediate in the synthesis of more complex target molecules.

Identification of Emerging Synthetic Challenges and Opportunities

The synthesis of this compound itself is well-established, typically involving the reaction of 3-aminophenol (B1664112) with di-tert-butyl dicarbonate (B1257347). However, challenges and opportunities in its use emerge in the context of complex molecule synthesis.

Synthetic Challenges:

Selective Deprotection: In molecules with multiple acid-labile protecting groups, achieving selective removal of the BOC group without affecting other functionalities can be challenging.

Orthogonal Protection Strategies: The development of synthetic routes that require protection of the phenolic hydroxyl group while the BOC-protected amine undergoes reaction presents a need for careful selection of orthogonal protecting groups.

Opportunities for Innovation:

Flow Chemistry: The application of continuous flow technologies for the synthesis and subsequent reactions of this compound could offer improved reaction control, scalability, and safety.

Green Chemistry Approaches: Developing more environmentally friendly methods for the synthesis and use of this compound, such as using greener solvents and catalysts, presents an ongoing opportunity.

Prospective Areas for Advanced Theoretical and Computational Studies

Currently, there is a notable absence of specific advanced theoretical and computational studies focused exclusively on this compound in the accessible academic literature. This gap presents several prospective avenues for research that could provide deeper insights into its chemical behavior.

Potential Research Areas:

Conformational Analysis: A detailed computational study of the conformational landscape of the molecule could elucidate the preferred spatial arrangement of the BOC and hydroxyl groups and its influence on reactivity.

Electronic Structure Analysis: Calculation of molecular orbitals, electron density distribution, and electrostatic potential maps would provide a quantitative understanding of the reactivity of the aromatic ring, the nucleophilicity of the phenol, and the influence of the BOC group on the electronic properties of the molecule.

Reaction Mechanism Studies: Theoretical modeling of reaction pathways involving this compound, such as electrophilic aromatic substitution or O-alkylation, could predict reaction outcomes and optimize reaction conditions.

Potential for Novel Applications in Catalysis and Advanced Materials Science

While aminophenol derivatives are known to act as ligands for transition metal complexes in catalysis, there is a lack of specific research demonstrating the application of this compound in this area. researchgate.net The BOC-protected amine is generally not available for coordination, limiting its direct use as a ligand without prior deprotection.

Prospective Applications:

Ligand Synthesis: Following deprotection of the amine, the resulting 3-aminophenol can be used to synthesize more complex ligands for catalytic applications. The initial BOC protection allows for the modification of other parts of the molecule before revealing the coordinating amine functionality.

Polymer and Materials Science: The bifunctional nature of this compound makes it a potential monomer for the synthesis of functional polymers. After polymerization, the BOC groups can be removed to expose free amine groups, which can be further functionalized to create materials with tailored properties for applications such as membranes, resins, or coatings.

Integration of Interdisciplinary Approaches for Comprehensive Understanding

A comprehensive understanding of this compound and its potential can be significantly enhanced through the integration of interdisciplinary approaches.

Cheminformatics and Data Science: The use of data mining and machine learning algorithms on large chemical databases could help in identifying potential new synthetic routes and applications for this compound by analyzing its structural similarity to molecules with known activities.

Materials Science and Engineering: Collaboration between synthetic chemists and materials scientists could lead to the rational design of novel polymers and materials derived from this compound with specific mechanical, thermal, or electronic properties.

Computational and Experimental Synergy: A close feedback loop between theoretical predictions of reactivity and properties and experimental validation would accelerate the discovery of new reactions and applications for this versatile building block.

Q & A

Q. What are the standard synthetic routes for preparing 3-(3-BOC-Aminophenyl)phenol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves BOC (tert-butoxycarbonyl) protection of 3-aminophenol using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. Key steps:
  • Reagent Ratios : A 1:1.2 molar ratio of 3-aminophenol to Boc₂O ensures complete protection.
  • Solvent Choice : Dichloromethane (DCM) or tetrahydrofuran (THF) is used to enhance solubility and reaction homogeneity.
  • Temperature : Reactions are conducted at 0–25°C to minimize side reactions (e.g., premature deprotection).
    Yield optimization (70–85%) requires inert atmospheres (N₂/Ar) and rigorous exclusion of moisture . Post-synthesis, the product is isolated via vacuum filtration or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers purify this compound, and what solvent systems are optimal?

  • Methodological Answer : Purification methods depend on solubility:
  • Recrystallization : Use ethyl acetate/hexane (1:3 v/v) for high-purity crystals. Solubility in hot ethyl acetate (~50 mg/mL) decreases sharply upon cooling.
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (20–30% ethyl acetate) achieves >95% purity.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (60:40) resolve impurities when structural analogs are present .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm BOC protection via tert-butyl signals (δ ~1.3 ppm for ¹H; δ ~28 ppm for ¹³C) and phenolic -OH (δ ~5.5 ppm, broad).
  • IR Spectroscopy : BOC carbonyl stretch at ~1680–1720 cm⁻¹.
  • Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 209.25 [M+H]⁺ .
  • Elemental Analysis : Validate empirical formula (C₁₁H₁₅NO₃) with <0.3% deviation .

Advanced Research Questions

Q. How does this compound behave under acidic or basic conditions, and how can stability be experimentally assessed?

  • Methodological Answer :
  • Acidic Conditions : BOC groups are labile in trifluoroacetic acid (TFA)/DCM (1:1 v/v), deprotecting within 1–2 hours at 25°C. Monitor via TLC (disappearance of starting material spot at Rf ~0.5 in ethyl acetate/hexane).
  • Basic Conditions : Stable in aqueous NaOH (pH <12), but prolonged exposure (>24 hours) causes gradual hydrolysis.
  • Stability Assay : Accelerated degradation studies (40–60°C, pH 1–14) with HPLC quantification (C18 column, 254 nm detection) .

Q. What are the challenges in using this compound in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : Challenges include:
  • Steric Hindrance : The BOC group reduces reactivity at the para-position. Use Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃ as a base in degassed THF/water (3:1) at 80°C for 12–18 hours.
  • Protection/Deprotection : BOC removal post-coupling requires acidic workup (e.g., 4M HCl/dioxane).
  • Yield Optimization : Typical yields range from 45–65%; ligand screening (e.g., SPhos) improves efficiency .

Q. How is this compound utilized in peptide mimetic or PROTAC (Proteolysis-Targeting Chimera) design?

  • Methodological Answer : The phenol and BOC-amine groups serve as handles for conjugation:
  • Peptide Mimetics : Couple via EDC/HOBt-mediated amidation (pH 6.5, DMF) to carboxylic acid-containing peptides.
  • PROTACs : Link to E3 ligase ligands (e.g., thalidomide analogs) via click chemistry (CuAAC, 1:1.5 molar ratio, 37°C, 2 hours).
    Purity (>98%) is critical; validate by LC-MS and SEC (size-exclusion chromatography) .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Strategies:
  • Solvent Screening : Test solubility in DMSO, methanol, and chloroform via gravimetric analysis (10 mg/mL increments).
  • PXRD : Identify crystalline vs. amorphous forms (e.g., sharp peaks at 2θ = 12.5°, 18.7° indicate crystallinity).
  • TGA/DSC : Detect solvent residues (weight loss <1% above 100°C confirms anhydrous form) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.